molecular formula C27H25N3O4S B284927 N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

Katalognummer B284927
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: GEQJOLCTNNXKNK-KRUMMXJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases.

Wirkmechanismus

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an enzyme that plays a key role in the development and function of immune cells. By inhibiting BTK, N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide can reduce the activity of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of immune cell activity, and the inhibition of cancer cell growth. In preclinical studies, N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has also been shown to have a favorable safety profile, with few adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide for lab experiments is its specificity for BTK, which can help to reduce off-target effects. However, one limitation of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide is its relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other therapeutic agents, and the exploration of its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide and its potential for clinical use.
Conclusion:
In conclusion, N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide is a small molecule inhibitor with potential as a therapeutic agent for various diseases. Its specificity for BTK and favorable safety profile make it an attractive candidate for further development. However, additional research is needed to fully understand its mechanism of action and potential for clinical use.

Synthesemethoden

The synthesis of N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide involves several steps, including the preparation of 2-naphthylamine, which is then reacted with p-toluenesulfonyl chloride to form 2-naphthylamine-1-sulfonate. The resulting compound is then reacted with 4-aminobenzoyl chloride to form N-(2-naphthyl)-4-[(4-aminophenyl)sulfonyl]benzamide. This compound is then reacted with acetic anhydride to form N-(2-naphthyl)-4-[(4-acetamidophenyl)sulfonyl]benzamide, which is then reacted with 2,4,5-trimethylphenyl isocyanate to form N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has been shown to inhibit the growth of cancer cells and reduce the severity of autoimmune diseases and inflammatory disorders. N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has also been shown to have potential as a treatment for chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Eigenschaften

Molekularformel

C27H25N3O4S

Molekulargewicht

487.6 g/mol

IUPAC-Name

N-[4-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H25N3O4S/c1-16-13-18(3)26(14-17(16)2)35(33,34)30-24-15-25(27(32)23-8-6-5-7-22(23)24)29-21-11-9-20(10-12-21)28-19(4)31/h5-15,29H,1-4H3,(H,28,31)/b30-24-

InChI-Schlüssel

GEQJOLCTNNXKNK-KRUMMXJUSA-N

Isomerische SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

Kanonische SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.